5-(benzenesulfonyl)-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
5-(benzenesulfonyl)-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound belonging to the class of pyrido[1,2-a:2,3-d]pyrimidines This compound is characterized by its unique structure, which includes an imino group, an isopropoxypropyl chain, a methyl group, and a phenylsulfonyl group
Preparation Methods
The synthesis of 5-(benzenesulfonyl)-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps. One common synthetic route starts with the preparation of the pyrido[1,2-a:2,3-d]pyrimidine core, followed by the introduction of the imino group, the isopropoxypropyl chain, the methyl group, and the phenylsulfonyl group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents, such as dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
5-(benzenesulfonyl)-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles, such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
5-(benzenesulfonyl)-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 5-(benzenesulfonyl)-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .
Comparison with Similar Compounds
5-(benzenesulfonyl)-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to the pyrimidine core, resulting in different chemical properties and biological activities.
Thiadiazolo[3,2-a]pyrimidin-5-ones:
Properties
CAS No. |
843619-41-0 |
---|---|
Molecular Formula |
C24H26N4O4S |
Molecular Weight |
466.6g/mol |
IUPAC Name |
5-(benzenesulfonyl)-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C24H26N4O4S/c1-16(2)32-14-8-13-27-21(25)20(33(30,31)18-10-5-4-6-11-18)15-19-23(27)26-22-17(3)9-7-12-28(22)24(19)29/h4-7,9-12,15-16,25H,8,13-14H2,1-3H3 |
InChI Key |
XCVXSTUZCKQHCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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